

Theoretical studies and molecular modeling of 1-(carbamoylamino)-1-methylurea

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Compound of Interest

Compound Name: 1-Methylhydrazine-1,2-dicarboxamide

Cat. No.: B12795339

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A Technical Guide to the Theoretical and Molecular Modeling of Biurea

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly accessible literature lacks specific theoretical and molecular modeling studies for 1-(carbamoylamino)-1-methylurea. Therefore, this guide utilizes Biurea (also known as carbamylurea), a structurally similar parent compound, as a representative model to demonstrate the requested data presentation, methodologies, and visualizations. The principles and techniques described are directly applicable to the study of its derivatives.

Introduction

Biurea, with the chemical formula $C_2H_6N_4O_2$, is the condensation product of two urea molecules. Its structure features multiple hydrogen bond donors and acceptors, making it a subject of interest for understanding intermolecular interactions in biological systems and crystal engineering. Theoretical and molecular modeling studies are crucial for elucidating its three-dimensional geometry, electronic properties, and potential interaction modes at an atomic level. This guide provides a comprehensive overview of the computational approaches used to study biurea, presenting key data in a structured format for scientific analysis.

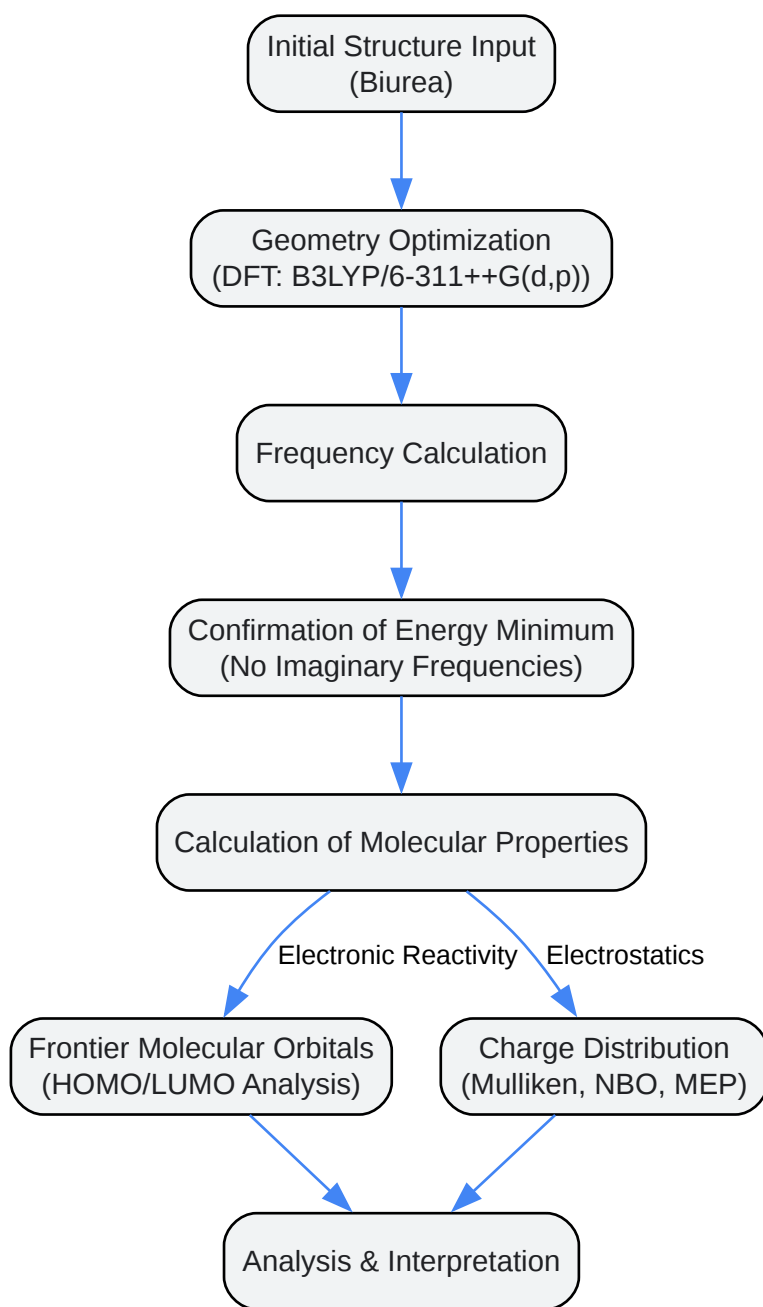
Computational Methodology

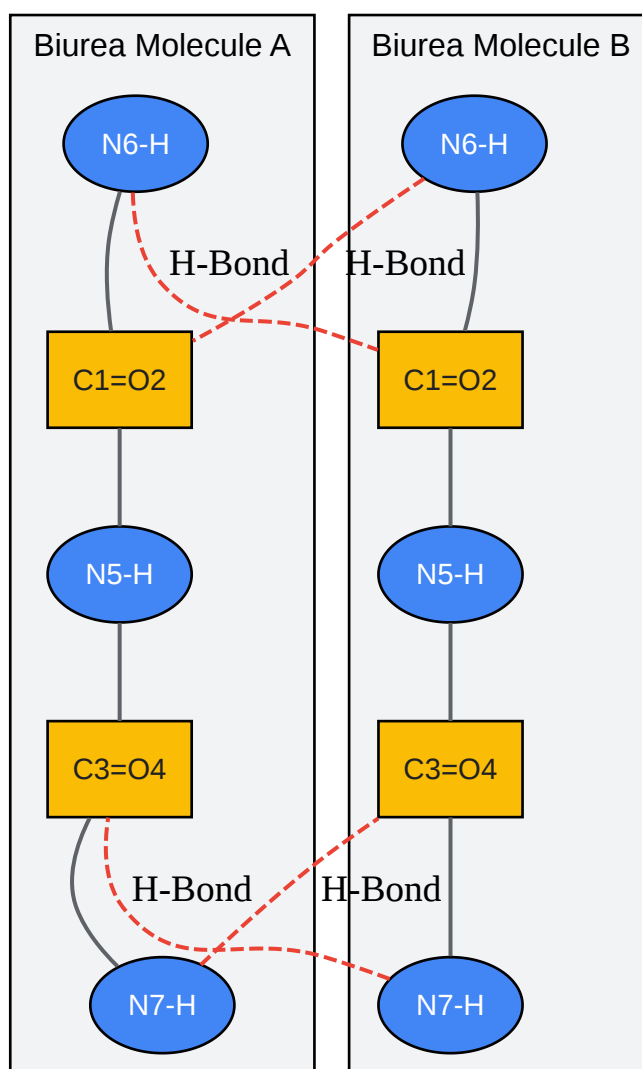
The data and analyses presented herein are based on a typical computational protocol for molecules of this class. The primary method employed is Density Functional Theory (DFT), which offers a reliable balance between computational cost and accuracy for organic molecules.

Experimental Protocols:

- **Software:** All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
- **Geometry Optimization:** The molecular geometry of biurea is optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the geometric and electronic features of systems with extensive hydrogen bonding.
- **Frequency Analysis:** Following optimization, vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
- **Property Calculations:** Key electronic properties, including Mulliken atomic charges, dipole moment, and frontier molecular orbitals (HOMO-LUMO), are calculated from the optimized geometry. Natural Bond Orbital (NBO) analysis is also employed to investigate charge distribution and intramolecular interactions.

Computational Workflow





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